7alpha,8beta-Dihydroxydeepoxysarcophine
Description
7alpha,8beta-Dihydroxydeepoxysarcophine is a cembrane-type diterpenoid isolated from marine soft corals, notably Sarcophyton glaucum in the Red Sea . Its structure features a 14-membered cembrane skeleton with hydroxyl groups at the 7α and 8β positions (Figure 1). The compound was identified using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, which confirmed its stereochemical configuration .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(6E,10S,11R,14E,15aS)-10,11-dihydroxy-3,6,10,14-tetramethyl-4,5,8,9,11,12,13,15a-octahydrocyclotetradeca[b]furan-2-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-11-20(4,23)18(21)10-8-14(2)12-17-16(9-7-13)15(3)19(22)24-17/h6,12,17-18,21,23H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18+,20-/m0/s1 |
InChI Key |
KISXSEZMRISOQB-STGNWYMPSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]([C@@H](CC/C(=C/[C@H]2C(=C(C(=O)O2)C)CC1)/C)O)(C)O |
Canonical SMILES |
CC1=CCCC(C(CCC(=CC2C(=C(C(=O)O2)C)CC1)C)O)(C)O |
Synonyms |
7alpha,8beta-dihydroxydeepoxysarcophine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Cembrane Diterpenoids
Structural Differences
7alpha,8beta-Dihydroxydeepoxysarcophine (Compound 2) belongs to a family of cembranes with variations in hydroxylation, acetylation, and stereochemistry. Key analogs include:
- 2R,7R,8R-Dihydroxydeepoxysarcophine (Compound 1) : Differs in stereochemistry at C2, C7, and C6.
- 7beta-Acetoxy-8alpha-hydroxydeepoxysarcophine (Compound 3) : Features an acetoxy group at C7β and hydroxyl at C8α.
- Sarcophine (Compound 4) : A parent cembrane lacking hydroxyl groups at C7 and C8 .
Stereochemical and Functional Group Influence
- Hydroxylation vs. Acetylation : The acetoxy group in Compound 3 likely improves membrane permeability or target binding compared to hydroxyl groups in Compound 2.
- Stereochemistry : The 8α-OH in Compound 3 vs. 8β-OH in Compound 2 may alter interactions with cellular receptors, explaining differential bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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